2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine
Overview
Description
2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms and a naphthyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with naphthalene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4,6-trichloro-1,3,5-triazine is reacted with naphthalene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
For industrial production, the process may be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amino groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the enzyme or protein, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trichloro-1,3,5-triazine: A precursor in the synthesis of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine.
2,4-dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a naphthyl group.
2,4-dichloro-6-(2-naphthyl)-1,3,5-triazine: Similar structure with a different position of the naphthyl group.
Uniqueness
This compound is unique due to the presence of the naphthyl group, which imparts specific chemical properties and potential applications. The naphthyl group can enhance the compound’s ability to interact with aromatic systems and biological targets, making it valuable in various fields of research.
Properties
IUPAC Name |
2,4-dichloro-6-naphthalen-1-yl-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3/c14-12-16-11(17-13(15)18-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULQIPWJEFVQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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